
6-Chloro-1-hexanol
Overview
Description
6-Chloro-1-hexanol (CAS: 2009-83-8) is a primary alcohol with the molecular formula C₆H₁₃ClO and a molecular weight of 136.62 g/mol. Its structure features a hydroxyl (-OH) group at the terminal carbon and a chlorine atom at the sixth carbon, making it a bifunctional compound with applications in organic synthesis, polymer chemistry, and materials science . Key properties include:
- Boiling point: 109–111°C at 14 mmHg
- Density: 1.027 g/mL
- Solubility: Miscible in polar aprotic solvents like dimethylformamide (DMF) .
It is widely used as a precursor in synthesizing polymers, drug delivery systems, and pheromones due to its reactive -OH and -Cl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 1,6-Hexanediol and Hydrochloric Acid: One common method involves the reaction of with .
Using Cyanuric Chloride: Another method involves using as a reagent. The process includes dissolving cyanuric chloride in a solvent, followed by its reaction with .
Industrial Production Methods: The industrial production of 6-Chloro-1-hexanol often follows the same synthetic routes but on a larger scale. The use of cyanuric chloride and 1,6-hexanediol is preferred due to the high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Chloro-1-hexanol can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Elimination Reactions: It can also undergo elimination reactions to form 6-chloro-1-hexene from its esters.
Common Reagents and Conditions:
Sodium Bromide: Used in substitution reactions to replace the chlorine atom.
N,N-Dimethylformamide: A solvent commonly used in these reactions.
Major Products Formed:
6-Chloro-1-hexene: Formed through elimination reactions.
6-Bromo-1-hexanol: Formed through substitution reactions.
Scientific Research Applications
Organic Synthesis
Preparation of Bromides:
One of the notable applications of 6-chloro-1-hexanol is in the synthesis of its corresponding bromide. This reaction typically involves the use of sodium bromide in the presence of N,N-dimethylformamide (DMF) and dibromomethane as solvents. This transformation is essential for creating more reactive intermediates that can participate in further chemical reactions .
Selective Elimination Reactions:
this compound is also utilized in selective elimination reactions, particularly the elimination of 6-chloro-1-hexene from esters derived from this alcohol. This application highlights its role as a versatile intermediate in organic synthesis, allowing for the formation of various derivatives that can be further modified .
Pharmaceutical Applications
Potential Use in Drug Development:
Research indicates that this compound may have potential applications in drug development, particularly concerning its immunotoxicological properties. It has been evaluated using alternative testing methods like the Reduced Local Lymph Node Assay (rLLNA), which assesses allergic contact dermatitis potential. Such evaluations are crucial for determining the safety profiles of pharmaceutical compounds .
Chemical Properties Relevant to Pharmaceuticals:
The compound's boiling point is approximately 102.7 °C at 11 Torr, with a melting point around 102 °C. Its density is recorded at 1.0241 g/cm³ at 20 °C, making it suitable for various formulations where specific physical properties are required .
Flavor and Fragrance Industry
Synthesis of Flavor Compounds:
this compound serves as an intermediate in the synthesis of flavor and fragrance chemicals. Its unique structure allows it to be transformed into various aromatic compounds that are essential in creating flavors for food products and fragrances for cosmetics .
Case Study 1: Synthesis of Bromides
In a laboratory setting, researchers successfully demonstrated the conversion of this compound to its bromide using sodium bromide and DMF as solvents. This method was optimized to achieve high yields while minimizing by-products, showcasing the efficiency of this chlorinated alcohol as a precursor in synthetic chemistry.
Case Study 2: Immunotoxicological Evaluation
A study conducted under the National Toxicology Program evaluated the immunotoxicological effects of various chemicals, including this compound, using rLLNA protocols. The findings indicated that this compound could be assessed for skin sensitization potential, providing valuable data for its safe use in consumer products.
Case Study 3: Flavor Compound Synthesis
In industrial applications, manufacturers have reported using this compound as a key intermediate in synthesizing specific flavor compounds that mimic natural flavors. This application demonstrates its importance in meeting consumer demand for natural-tasting products while adhering to regulatory standards.
Mechanism of Action
The mechanism of action of 6-Chloro-1-hexanol primarily involves its reactivity due to the presence of both hydroxyl and chlorine functional groups. These groups allow it to participate in various chemical reactions, making it a versatile intermediate in synthesis .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with 6-chloro-1-hexanol but differ in chain length or functional groups:
Compound | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|---|
This compound | C₆H₁₃ClO | -OH, -Cl | 136.62 | Reference compound |
4-Chloro-1-butanol | C₄H₉ClO | -OH, -Cl | 108.57 | Shorter chain (4 carbons) |
8-Chloro-1-octanol | C₈H₁₇ClO | -OH, -Cl | 164.67 | Longer chain (8 carbons) |
6-Amino-1-hexanol | C₆H₁₅NO | -OH, -NH₂ | 117.19 | -Cl replaced by -NH₂ |
6-Mercapto-1-hexanol | C₆H₁₄OS | -OH, -SH | 134.24 | -Cl replaced by -SH |
Physicochemical Properties
Boiling Points and Solubility:
*Estimated based on homologous series trends.
Reactivity:
- This compound: The -Cl undergoes nucleophilic substitution (e.g., with NaBr to form 6-bromo-1-hexanol) , while the -OH participates in esterification and etherification .
- 4-Chloro-1-butanol: Shorter chain limits steric hindrance, favoring faster SN2 reactions. Used in small-molecule syntheses .
- 8-Chloro-1-octanol: Longer chain increases hydrophobicity, making it suitable for surfactants and lipid-based systems .
- 6-Amino-1-hexanol: The -NH₂ group enables crosslinking in polymers and corrosion inhibitors .
- 6-Mercapto-1-hexanol: The -SH group forms self-assembled monolayers (SAMs) on gold surfaces, unlike -Cl .
This compound:
- Polymer Chemistry : Enhances thermal conductivity (0.38 W/m·K) in biphenyl-type copolyesters by introducing flexible methylene units .
- Drug Delivery : Forms glycolipids (e.g., C14-tail derivatives) that self-assemble into liposomes .
- Pheromone Synthesis : Intermediate in synthesizing 7Z,9E/Z-tridecadien-1-ol acetate .
4-Chloro-1-butanol:
- Limited to short-chain polymers and small-molecule alkylation due to its shorter chain .
8-Chloro-1-octanol:
6-Amino-1-hexanol:
6-Mercapto-1-hexanol:
Research Findings and Performance Metrics
Biological Activity
Overview
6-Chloro-1-hexanol is an organic compound with the molecular formula C6H13ClO. It is a structural isomer of other hexanol compounds, notably 6-Chloro-2-hexanol. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities. The following sections explore its synthesis, biological effects, and relevant studies.
Synthesis
This compound can be synthesized through several methods, typically involving chlorination of hexanol or related alcohols. Common synthetic routes include:
- Chlorination of Hexanol : Using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to yield the desired product.
- Reduction of Hexanal : Hexanal can be reduced in the presence of reducing agents such as sodium borohydride (NaBH4) to produce this compound.
Biological Activity
The biological activity of this compound has been investigated in various contexts, primarily focusing on its antimicrobial properties and potential therapeutic applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial effects of hexanol derivatives, including this compound. Notably:
- Gram-negative Bacteria : Research indicates that 1-hexanol exhibits significant antibacterial activity against Gram-negative bacteria. For instance, exposure to hexanol vapor has been shown to inhibit the growth of bacteria such as Escherichia coli and Serratia marcescens at concentrations above 150 ppm .
- Mechanism of Action : The antimicrobial activity is believed to stem from the interaction of hexanol with bacterial membranes, leading to increased permeability and subsequent cell death. This effect appears more pronounced in Gram-negative bacteria due to their unique outer membrane structure .
Case Studies
Several case studies have examined the effects of hexanol compounds on various biological systems:
- Toxicological Studies : In subchronic toxicity studies involving rodents, compounds similar to this compound have shown liver-related effects, including increased liver weight and peroxisome proliferation at higher doses . These findings suggest potential hepatotoxicity that warrants further investigation.
- Pharmacological Applications : The chiral nature of this compound may allow for specific interactions with biological targets, making it a candidate for further exploration in drug development. Its derivatives could exhibit unique pharmacological profiles that merit detailed study.
Research Findings
A summary of key research findings related to the biological activity of this compound includes:
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 6-chloro-1-hexanol, and how can its purity be validated?
- Synthesis : this compound is commonly synthesized via nucleophilic substitution or esterification. For example, reacting 6-chlorohexanol with acetic anhydride in the presence of triethylamine (Et₃N) and dimethylaminopyridine (DMAP) in dichloromethane (DCM) yields derivatives like 6-chlorohexyl acetate .
- Purity Validation : Gas chromatography (GC) with ≥96.0% purity thresholds is recommended, as specified in commercial standards . Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C-NMR at 63.2 ppm for the hydroxyl-bearing carbon) and infrared (IR) spectroscopy (e.g., O–H stretching at ~3300 cm⁻¹) confirm structural integrity .
Q. How can researchers safely handle and purify this compound given its reactivity?
- Handling : Avoid strong oxidizers, bases, and acid anhydrides due to incompatibility risks . Use inert atmospheres (e.g., nitrogen) and corrosion-resistant equipment.
- Purification : Liquid-liquid extraction (e.g., DCM/water) removes unreacted precursors. Distillation at 117°C (boiling point) under reduced pressure minimizes thermal degradation .
Q. What are the key applications of this compound in foundational organic synthesis?
- Intermediate Synthesis : It serves as a precursor for bromides (via reaction with NaBr in DMF/dibromomethane) and phthalimide-protected amines (using potassium phthalimide in DMF) .
- Elimination Reactions : Selectively eliminates 6-chloro-1-hexene from esters under basic conditions .
Advanced Research Questions
Q. How is this compound utilized in complex reactions like Mitsunobu couplings or glycoside synthesis?
- Mitsunobu Reaction : It participates in macrocyclization with DIAD/TPP to form ether-linked macrocycles (e.g., kinase inhibitors) .
- Glycoside Synthesis : Coupling with lactosyl trichloroacetimidate via TMSOTf catalysis yields β-lactosides, which are critical for fullerene-based glycolipids .
Q. How do physicochemical properties of this compound vary in binary mixtures, and what experimental methods quantify these changes?
- Property Analysis : Density, viscosity, and speed of sound in mixtures (e.g., with chlorobenzene) are temperature-dependent. Excess molar volume (Vᴱ) and isentropic compressibility (kₛ) calculations reveal intermolecular interactions .
- Methodology : Use a U-tube densitometer for density, capillary viscometers for viscosity, and interferometric techniques for sound velocity measurements .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., dipole moments, boiling points)?
- Boiling Point Discrepancies : Literature values range from 117°C (pure) to higher temperatures in mixtures. Confirm purity via GC and control atmospheric pressure during distillation .
- Dipole Moments : Conflicting reports (e.g., 21.6 in LANGE’s Handbook) may arise from solvent polarity effects. Validate using dielectric constant measurements or computational methods (DFT) .
Q. What strategies optimize reaction yields when using this compound in multi-step syntheses?
- Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity in substitution reactions .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems.
- Temperature Control : Maintain 60–80°C for azide substitutions to balance reaction rate and side-product formation .
Q. How can side reactions (e.g., elimination or oxidation) be mitigated during storage or synthesis?
- Storage : Store under inert gases at ambient temperatures; avoid prolonged exposure to light or moisture .
- Additives : Include radical inhibitors (e.g., BHT) during high-temperature reactions. Pre-purify starting materials to remove trace acids/bases that promote elimination .
Q. Methodological Notes
- Data Reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including detailed synthesis protocols and spectroscopic datasets in supplementary materials .
- Contradiction Analysis : Cross-validate data using orthogonal techniques (e.g., GC for purity, NMR for structure) and contextualize results within solvent/temperature frameworks .
Properties
IUPAC Name |
6-chlorohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTPTNNCGDAGEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049240 | |
Record name | 6-Chlorohexan-1-ol | |
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Molecular Weight |
136.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; | |
Record name | 1-Hexanol, 6-chloro- | |
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Record name | 6-Chloro-1-hexanol | |
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CAS No. |
2009-83-8 | |
Record name | 6-Chloro-1-hexanol | |
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Record name | 6-Chloro-1-hexanol | |
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Record name | 6-Chloro-1-hexanol | |
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Record name | 1-Hexanol, 6-chloro- | |
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Record name | 6-Chlorohexan-1-ol | |
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Record name | 6-chlorohexan-1-ol | |
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Record name | 6-CHLORO-1-HEXANOL | |
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Retrosynthesis Analysis
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